REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=2)=[N:5][N:6]=1.B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[S:3][C:4]([O:7][C:8]2[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=2)=[N:5][N:6]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting bilayer was stirred vigorously for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with water (1×20 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN=C(S1)OC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |